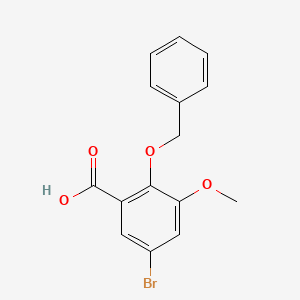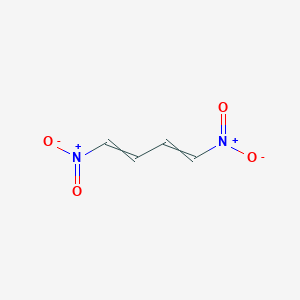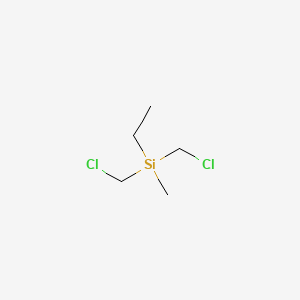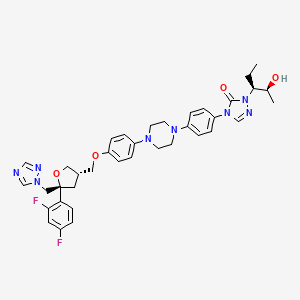
5'-O-(4,4'-DiMethyltrityl)-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is an organic compound derived from uridine. It is characterized by the presence of a 4,4’-dimethyltrityl group attached to the 5’-hydroxy group of uridine and an iodine atom at the 5-position of the uridine base. This compound is primarily used in nucleoside chemistry, particularly in the synthesis of oligonucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine typically involves the protection of the 5’-hydroxy group of uridine with a 4,4’-dimethyltrityl group. This is achieved by reacting uridine with 4,4’-dimethyltrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The iodination of the 5-position of the uridine base is then performed using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under mild conditions to avoid degradation of the nucleoside.
Industrial Production Methods
Industrial production of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine derivatives with different oxidation states. Reduction reactions can also be performed to remove the iodine atom.
Deprotection Reactions: The 4,4’-dimethyltrityl group can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or iodic acid are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the 4,4’-dimethyltrityl group.
Major Products Formed
Substitution Reactions: Substituted uridine derivatives with various functional groups at the 5-position.
Oxidation and Reduction Reactions: Oxidized or reduced forms of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine.
Deprotection Reactions: Free uridine or its derivatives.
Wissenschaftliche Forschungsanwendungen
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of synthetic nucleotides and nucleosides for various biotechnological applications.
Wirkmechanismus
The mechanism of action of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The 4,4’-dimethyltrityl group serves as a protecting group, preventing unwanted reactions during synthesis. The iodine atom at the 5-position can participate in various chemical reactions, allowing for the introduction of different functional groups. The compound’s effects are mediated through its interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar in structure but with methoxy groups instead of methyl groups on the trityl moiety.
5’-O-(4,4’-Dimethoxytrityl)-5-bromouridine: Contains a bromine atom instead of an iodine atom at the 5-position.
5’-O-(4,4’-Dimethoxytrityl)-5-fluorouridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which allows for specific chemical modifications and reactions that are not possible with other halogenated uridine derivatives. The 4,4’-dimethyltrityl group provides robust protection for the 5’-hydroxy group, making it suitable for use in various synthetic applications.
Eigenschaften
Molekularformel |
C30H29IN2O6 |
|---|---|
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methylphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O6/c1-18-8-12-21(13-9-18)30(20-6-4-3-5-7-20,22-14-10-19(2)11-15-22)38-17-24-25(34)26(35)28(39-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |
InChI-Schlüssel |
UTXSNMWRCHOIBY-IYUNARRTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


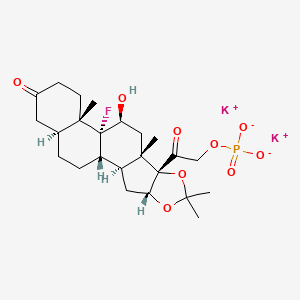


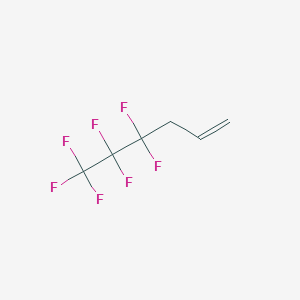
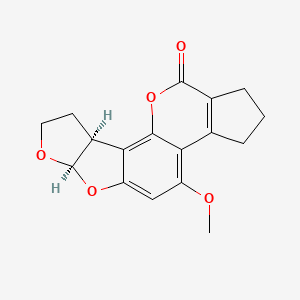


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
